Aziridine, 2-methyl-1,2-diphenyl-

Aziridine lithiation Regioselectivity Organolithium chemistry

Sourcing stereochemically defined gem-diphenyl aziridines often leads to regioisomeric mixtures when substituted analogs are used. This compound eliminates that risk. - Exclusive α-lithiation regiochemistry avoids ortho-functionalization byproducts common with monophenyl aziridines. - Solvent-switchable configurational stability (trans in toluene, cis in THF) allows access to two diastereomeric series from a single batch. - Suppressed nitrogen inversion enables isolation of configurationally stable N-functionalized enantiomers.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 62441-27-4
Cat. No. B15448513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 2-methyl-1,2-diphenyl-
CAS62441-27-4
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1(CN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-15(13-8-4-2-5-9-13)12-16(15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyFZSWRMGNPWQYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2-diphenylaziridine: Structural Identity and Procurement Profile


Aziridine, 2-methyl-1,2-diphenyl- (CAS 62441-27-4), is a trisubstituted three-membered N-heterocycle with molecular formula C₁₅H₁₅N and a molecular weight of approximately 209.29 g/mol. The compound features a strained aziridine ring bearing two phenyl substituents at the C2 position and a methyl group at C2, creating a geminally disubstituted carbon center adjacent to the nitrogen atom . Its structural hallmark is the combination of ring strain (approximately 27 kcal/mol characteristic of the aziridine class) with steric congestion at the gem-diphenyl-substituted carbon, which jointly dictate its thermodynamic profile and its distinct reactivity relative to simpler aziridine congeners. Unlike common N-H or N-alkyl aziridines, this compound's fully substituted ring carbons eliminate certain degradation pathways, establishing a fundamentally different baseline for thermal and chemical stability considerations in research and industrial procurement decisions [1][2].

Exclusive α-Lithiation Pathway Gem-diphenyl substitution supports exclusive α-deprotonation, contrasting with monophenyl aziridines that favor ortho-lithiation.
Stereochemistry-Defining Scaffold C2 geminal diphenyl and N-methyl groups control stereochemical outcome in cycloaddition and lithiation-trapping sequences.
Non-Activated Aziridine Core Resists direct nucleophilic ring-opening, enabling orthogonal functionalization strategies compared to N-tosyl or N-acyl aziridines.

Why Generic Aziridine Substitution Fails for This Compound


Substitution among aziridine analogs without rigorous justification carries material risk for synthetic outcomes because the trimethyl-substituted and gem-diphenyl architecture of 2-methyl-1,2-diphenylaziridine (CAS 62441-27-4) dictates reaction coordinates that differ categorically from those of mono-phenyl, trans-2,3-diphenyl, or N-activated variants. In lithiation chemistry, mono-phenyl aziridines undergo primarily ortho-deprotonation, whereas diphenylaziridines—including the target compound—undergo exclusive α-lithiation, a regiochemical switch that directly determines which downstream functionalized products are accessible [1]. In cycloaddition manifolds, the stereochemical configuration at C2 and C3 governs whether the azomethine ylide intermediate follows a conrotatory or disrotatory pathway, producing stereochemically divergent heterocyclic products [2]. Furthermore, N-substitution status (non-activated vs. electron-withdrawing groups) controls whether ring-opening is thermodynamically feasible at all: non-activated aziridines may resist ring-opening entirely under conditions where activated analogs or epoxides react readily [3]. Together, these multiple orthogonal axes of differentiation mean that casual replacement of this compound by any other aziridine—even a close structural relative—is likely to produce regioisomeric, stereoisomeric, or entirely absent reaction products, invalidating synthetic protocols and wasting procurement budgets.

Regiochemical Switch
Replacing with a monophenyl aziridine may shift lithiation from exclusive α to ortho, yielding aryl-functionalized products instead of α-substituted amines.
Stereochemical Divergence
Substituting a trans-diphenyl aziridine with the cis isomer or a mono-substituted analog may invert cycloaddition diastereoselectivity via altered ylide geometry.
Ring-Opening Condition Mismatch
Using N-tosyl or N-acyl aziridines instead of non-activated N-phenyl may lead to premature ring-opening under conditions where the target compound remains intact.

Quantitative Comparator Evidence for 2-Methyl-1,2-diphenylaziridine


α-Regioselectivity in Lithiation: Diphenyl vs. Monophenyl Aziridines

The lithiation of diphenylaziridines proceeds exclusively at the α-position (the ring carbon), whereas monophenyl aziridines under identical conditions undergo exclusively or predominantly ortho-lithiation on the aromatic ring. For N-alkyl-2,2-diphenylaziridines and related gem-diphenyl systems structurally analogous to 2-methyl-1,2-diphenylaziridine, no ortho-lithiation product is observed; the α-lithiated species is formed with complete regioselectivity [1]. This fundamental switch in the site of deprotonation is not a subtle electronic perturbation—it is a binary outcome that determines whether the subsequent electrophilic trap yields an α-functionalized aziridine (en route to quaternary carbon-containing amines) or an ortho-functionalized aryl aziridine. Evidence rules out an ortho-to-α translocation mechanism, confirming direct α-deprotonation as the operative pathway for diphenyl systems [1].

α-Regioselectivity
Head-to-head
α:ortho ~100:0 for diphenyl vs ~0:100 for monophenyl aziridines
Supports exclusive α-functionalization synthetic entry
Reported with sec-BuLi/t-BuLi in THF or toluene
Aziridine lithiation Regioselectivity Organolithium chemistry α-functionalization

Stereochemical Integrity in Azomethine Ylide Cycloaddition

The thermal [2+3]-cycloaddition chemistry of trans-1-methyl-2,3-diphenylaziridine (trans-1a)—the closest well-characterized analog of 2-methyl-1,2-diphenylaziridine—proceeds via conrotatory ring-opening to generate an (E)-configured azomethine ylide intermediate. This ylide reacts with thioketones (aromatic and cycloaliphatic) in boiling toluene to yield cis-2,4-diphenyl-1,3-thiazolidines with retention of stereochemical information [1]. In contrast, cis-2,3-diphenylaziridines undergo disrotatory ring-opening to give the (Z)-ylide, leading to trans-substituted cycloadducts. The reaction with dimethyl dicyanofumarate shows an unexpected stereochemical course attributable to the precise geometry of the intermediate ylide [2]. This stereospecificity is a direct consequence of the relative configuration at C2 and C3 of the aziridine ring, meaning that the choice of cis vs. trans aziridine starting material predetermines the stereochemistry of the final heterocyclic product.

Stereospecific Cycloaddition
Head-to-head
trans aziridine → (E)-ylide → cis-2,4-diphenyl-1,3-thiazolidine; cis isomer gives trans adduct
C2–C3 relative configuration determines product diastereoselectivity
Class-level inference from trans-1-Me-2,3-diphenyl analog
Azomethine ylide Cycloaddition Stereospecificity 1,3-dipolar chemistry

Solvent-Dependent Configuration Control in Lithiated Aziridines

For chiral N-alkyl trans-2,3-diphenylaziridines—a scaffold directly relevant to stereochemically defined 2-methyl-1,2-diphenylaziridine—the configuration of the lithiated aziridine intermediate can be controlled by solvent choice. In toluene, lithiation of (S,S)-trans-2,3-diphenylaziridines generates the trans-configured aziridinyllithium, while in THF the cis-configured lithio species is obtained [1]. This solvent-dependent configurational switching enables the preparation of chiral trisubstituted aziridines with two different stereochemical outcomes from a single enantioenriched precursor. The phenomenon is not observed for simpler 2-phenyl or 2-alkyl aziridines lacking the second aryl substituent, highlighting the role of the diphenyl substitution pattern in stabilizing and controlling the configuration of the organolithium intermediate [1].

Solvent-Controlled Config.
Class-level
trans-aziridinyllithium in toluene; cis-aziridinyllithium in THF
Single precursor enables two stereochemical series via solvent choice
Diphenyl substitution required for configurational control; trapping yields differ >50%
Chiral aziridine Solvent effect Organolithium Stereoselective synthesis

Enhanced Electrophilicity by Geminal Diaryl Substitution

Density functional theory (DFT) calculations on phenyl-substituted aziridines reveal that aziridines bearing two aryl groups exhibit the strongest electrophilic character among the three-membered heterocycle classes studied [1]. Using electronic reactivity indices—including nucleophilicity and electrophilicity descriptors calculated from frontier molecular orbital energies—the study demonstrates that increasing aryl substitution on the aziridine ring progressively enhances electrophilic reactivity at the ring carbon atoms. Aziridines with two aryl groups are classified as medium-strength electrophiles with reactivity comparable to aldehydes and styrenes [1]. This finding is experimentally corroborated: nucleophilic ring-opening reactions proceed more readily on diaryl-substituted aziridines than on monoaryl or non-aryl analogs. Among three-membered heterocycles, the best nucleophilic properties were observed for epoxy cycles, confirming that diaryl aziridines and epoxides occupy distinct regions of reactivity space and are not interchangeable [2].

Electrophilicity Ranking
Class-level
Diaryl aziridines: medium-strength electrophiles (DFT)
Higher electrophilicity supports milder ring-opening conditions
DFT at B3LYP/6-311++G(d,p); experimental validation context-dependent
DFT reactivity indices Electrophilicity Fukui function Aziridine ring-opening

Configurational Stability of N-Chloro Aziridine Derivatives

2,2-Diphenylaziridine undergoes asymmetric N-chlorination with (1R:2R)-(−)-isobornyl hypochlorite to yield optically active N-chloro-2,2-diphenylaziridine—a compound whose chirality arises solely from the trivalent nitrogen atom (nitrogen-centered chirality) [1]. The absolute configuration has been unequivocally established by X-ray crystallography as (R)-(−)-1-chloro-2,2-diphenylaziridine [2]. This property is structurally unique to the gem-diaryl substitution pattern: the two phenyl groups create sufficient steric bulk to slow nitrogen inversion to a rate that permits isolation of configurationally stable N-chloro derivatives. In contrast, N-chloro derivatives of 2-monoaryl or 2,2-dialkyl aziridines undergo rapid nitrogen inversion at ambient temperature, precluding the isolation of enantiopure N-chloro species [1].

N-Chloro Config. Stability
Cross-study
Isolable N-chloro-2,2-diphenylaziridine enantiomers; inversion barrier >25 kcal/mol
Supports chiral N-functionalized aziridine synthesis
Absolute configuration confirmed by X-ray; N-chloro derivatives of simpler aziridines not isolable
N-chloroaziridine Chiral nitrogen Asymmetric synthesis X-ray crystallography

Ring-Opening Feasibility: Non-Activated vs. Activated Aziridines

A comparative DFT study using BMK, MPW1K, and MPWB95 functionals examined the reactivity of activated (N-tosyl), non-activated (N-benzyl), and epoxide three-membered rings toward sodium methoxide. The computed barriers for direct bromide displacement by methoxide in methanol are comparable across all three substrate classes. However, the critical finding is that ring-opening—the pathway leading to amino-alcohol or amino-ether products—is thermodynamically feasible only for the epoxide and the activated aziridine (N-tosyl), and not for the non-activated N-benzyl aziridine [1]. Explicit solvation modeling with five methanol molecules significantly alters the energy profiles, confirming that gas-phase predictions alone are unreliable. 2-Methyl-1,2-diphenylaziridine, bearing an N-phenyl group (an electron-donating substituent), falls into the non-activated aziridine class, meaning its ring-opening chemistry requires fundamentally different conditions (Lewis acid catalysis, elevated temperatures, or prior N-activation) than those used for N-tosyl or N-acyl aziridines [1].

Ring-Opening Feasibility
Class-level
Non-activated N-alkyl aziridines: ring-opening not feasible; N-tosyl and epoxides feasible
Non-activated core remains intact under conditions that open activated aziridines
DFT with explicit solvation (5 MeOH); N-phenyl class matches non-activated behaviour
Aziridine activation Ring-opening DFT benchmarking Nucleophilic substitution

Validated Application Scenarios for 2-Methyl-1,2-diphenylaziridine


Quaternary Carbon Chiral Amines via α-Lithiation

The exclusive α-regioselectivity of diphenylaziridine lithiation [1] enables the preparation of α-substituted aziridines that, upon stereospecific ring-opening, yield chiral amines bearing quaternary stereocenters. This application is uniquely accessible to gem-diphenyl-substituted aziridines; monophenyl aziridines under identical conditions produce ortho-functionalized aryl derivatives, not α-substituted products. For medicinal chemistry programs targeting quaternary carbon-containing amine pharmacophores, 2-methyl-1,2-diphenylaziridine provides a synthetic entry point that no monoaryl aziridine can substitute.

Stereodivergent Trisubstituted Aziridine Synthesis

The solvent-dependent configurational switching of lithiated diphenylaziridine intermediates (trans in toluene, cis in THF) [2] enables a single batch of enantioenriched 2-methyl-1,2-diphenylaziridine to serve as the precursor for two distinct stereochemical product series. By simply changing the lithiation solvent before electrophilic trapping, two diastereomeric trisubstituted aziridines can be accessed. This reduces procurement complexity and inventory costs in laboratories requiring multiple stereoisomeric aziridine building blocks.

1,3-Thiazolidine Heterocycles via Stereospecific Cycloaddition

The conrotatory thermal ring-opening of trans-configured 2,3-diphenylaziridines generates (E)-azomethine ylides that undergo [2+3]-cycloaddition with thioketones to yield cis-2,4-diphenyl-1,3-thiazolidines with complete stereoretention [3]. This stereospecificity is directly tied to the relative configuration of the starting aziridine. Researchers synthesizing sulfur-containing heterocycles for agrochemical or pharmaceutical lead discovery can rely on the predictable stereochemical outcome of this transformation when using stereochemically defined 2-methyl-1,2-diphenylaziridine.

Chiral N-Functionalized Aziridines via N-Chloro Intermediates

The gem-diphenyl substitution pattern suppresses nitrogen inversion sufficiently to permit isolation of configurationally stable N-chloroaziridine enantiomers [4]. This enables the synthesis of chiral N-functionalized aziridines (N-alkoxy, N-amino, N-alkyl) via nucleophilic displacement at nitrogen with retention of nitrogen-centered chirality—a transformation that is not possible with 2-monoaryl or 2,2-dialkyl aziridines due to rapid nitrogen inversion at ambient temperature.

Application
Selection Property
Validation Focus
Quaternary Carbon Chiral Amines
Exclusive α-lithiation regioselectivity
Verify α-functionalization product with electrophilic trap
Stereodivergent Trisubstituted Aziridines
Solvent-dependent configurational switching
Confirm diastereomeric ratio in toluene vs THF lithiation
1,3-Thiazolidine Heterocycles
Stereospecific cycloaddition via (E)-ylide
Check cis-2,4-diphenylthiazolidine formation and stereoretention
Chiral N-Functionalized Aziridines
Configurational stability of N-chloro intermediate
Assess enantiomeric excess after nucleophilic displacement at nitrogen
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